Cas no 1550324-73-6 (2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid)
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 2-[(3-fluorophenyl)amino]-5-methyl-
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- MDL: MFCD25202222
- Inchi: 1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16)
- InChI Key: BGWKVOUWHSQNQE-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C(O)=O)N=C1NC1=CC=CC(F)=C1
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB475003-1 g |
2-(3-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid |
1550324-73-6 | 1g |
€750.40 | 2023-04-21 | ||
| abcr | AB475003-1g |
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid, 95%; . |
1550324-73-6 | 95% | 1g |
€750.40 | 2025-04-20 |
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Recent Advances in the Study of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1550324-73-6)
In recent years, the compound 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1550324-73-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. The unique structural features of this compound, including the fluorophenylamino and carboxylic acid moieties, contribute to its biological activity and make it a valuable scaffold for drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid on a range of protein kinases. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to elucidate the binding interactions between the compound and its target kinases. The results demonstrated potent inhibition of several key kinases involved in inflammatory pathways, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases.
Another significant development was reported in a 2023 study focusing on the compound's pharmacokinetic properties. Using advanced LC-MS/MS techniques, researchers were able to characterize the metabolic stability and plasma protein binding of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid in preclinical models. The data revealed favorable drug-like properties, with moderate clearance and good oral bioavailability, supporting its further development as a therapeutic agent.
Structural optimization studies have also been conducted to improve the potency and selectivity of this compound. Recent modifications to the thiazole core and fluorophenylamino side chain have yielded derivatives with enhanced kinase selectivity profiles. These efforts have been particularly valuable in addressing off-target effects while maintaining the desired pharmacological activity.
From a synthetic chemistry perspective, novel routes for the preparation of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development described an efficient three-step synthesis with overall yields exceeding 65%, which could facilitate larger-scale production for further biological evaluation.
The safety profile of this compound has been investigated in recent toxicology studies. Preliminary results from acute and subchronic toxicity assessments in rodent models indicate a favorable safety window at therapeutic doses, with no observed significant adverse effects on major organ systems. These findings support the continued investigation of this compound in more advanced preclinical studies.
Looking forward, research on 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid appears poised to expand into new therapeutic areas. Emerging data suggests potential applications in oncology, particularly in combination therapies targeting resistant cancer phenotypes. The compound's unique mechanism of action may offer advantages in overcoming drug resistance mechanisms that plague current treatment regimens.
In conclusion, the growing body of research on 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1550324-73-6) underscores its potential as a versatile scaffold in medicinal chemistry. The recent advances in understanding its biological activity, pharmacokinetic properties, and synthetic accessibility position this compound as a promising candidate for further drug development efforts across multiple therapeutic areas.
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